molecular formula C9H13N3O4 B12386442 2'-Deoxycytidine-13C9

2'-Deoxycytidine-13C9

Cat. No.: B12386442
M. Wt: 236.15 g/mol
InChI Key: CKTSBUTUHBMZGZ-JRGGLIPLSA-N
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Description

2’-Deoxycytidine-13C9 is a stable isotope-labeled compound, specifically a deoxyribonucleoside, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is used primarily in scientific research as a tracer for quantitation during drug development processes . It is a derivative of 2’-Deoxycytidine, which is a component of DNA and plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-13C9 involves the incorporation of carbon-13 into the deoxyribonucleoside structure. One common method is the use of labeled precursors in the synthesis of the nucleoside. For example, starting with a labeled sugar or nucleobase and then coupling them under specific reaction conditions to form the labeled nucleoside .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine-13C9 typically involves large-scale synthesis using labeled precursors. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-13C9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Deoxycytidine-13C9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine-13C9 involves its incorporation into DNA during replication. The labeled carbon atoms allow researchers to track the nucleoside’s incorporation and metabolism. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing insights into the molecular pathways and interactions during DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxycytidine-13C9 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in various research applications. This labeling provides a significant advantage in studies requiring detailed metabolic and pharmacokinetic analysis .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

236.15 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

CKTSBUTUHBMZGZ-JRGGLIPLSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=[13CH][13C](=N[13C]2=O)N)[13CH2]O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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